molecular formula C14H18O3 B3379838 4-(Cyclohexylmethoxy)benzoic acid CAS No. 177025-66-0

4-(Cyclohexylmethoxy)benzoic acid

Cat. No.: B3379838
CAS No.: 177025-66-0
M. Wt: 234.29 g/mol
InChI Key: VVAQLOMOWIACOF-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)benzoic acid is a benzoic acid derivative substituted with a cyclohexylmethoxy group at the para position. This structural modification enhances lipophilicity and steric bulk, making it valuable in medicinal chemistry and materials science. The compound’s synthesis typically involves alkoxylation of benzoic acid precursors, as seen in related protocols for attaching cyclopropymethoxy groups .

Properties

IUPAC Name

4-(cyclohexylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAQLOMOWIACOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with cyclohexylmethanol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like potassium carbonate. The reaction conditions generally include heating the reactants under reflux to facilitate the formation of the ether bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol under suitable conditions.

    Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: 4-(Cyclohexylmethoxy)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(Cyclohexylmethoxy)benzoic acid finds applications in various scientific domains:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

    Industry: It serves as a precursor in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-(Cyclohexylmethoxy)benzoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The cyclohexylmethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The cyclohexylmethoxy substituent distinguishes 4-(cyclohexylmethoxy)benzoic acid from other benzoic acid derivatives. Below is a comparative table of key properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclohexylmethoxy 236.26 (analogous data) Anti-melanogenic activity; high lipophilicity
4-Hydroxybenzoic acid Hydroxyl 138.12 Preservative; intermediate in polymer synthesis
4-Methoxybenzoic acid Methoxy 152.15 Natural product (plant isolates); antimicrobial
4-(Methoxycarbonyl)benzoic acid Methoxycarbonyl 180.16 Peptide synthesis; HPLC analysis
4-(Oxan-4-ylmethoxy)benzoic acid Oxane-4-ylmethoxy 236.26 Research applications; moderate solubility
4-(trans-4-Butylcyclohexyl)benzoic acid trans-4-Butylcyclohexyl 260.37 Liquid crystal precursors; high steric bulk

Key Observations :

  • Lipophilicity : The cyclohexylmethoxy group increases lipophilicity compared to smaller substituents (e.g., hydroxyl or methoxy), enhancing membrane permeability .
  • Steric Effects : Bulky substituents (e.g., cyclohexylmethoxy, trans-4-butylcyclohexyl) influence molecular packing and reactivity, relevant in crystal engineering and drug design .
  • Solubility : Polar groups like hydroxyl or methoxycarbonyl improve aqueous solubility, whereas bulky alkyl/cycloalkyl groups reduce it .

Biological Activity

4-(Cyclohexylmethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a cyclohexylmethoxy group at the para position. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study highlighted that derivatives of benzoic acid can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Table 1: Anti-inflammatory Effects of Benzoic Acid Derivatives

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of cytokine production
3-Chloro-4-methoxybenzoic acid25NF-kB pathway inhibition
Salicylic acid30COX inhibition

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cells, including breast and colon cancer cell lines .

Case Study: Anticancer Effects
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value observed at approximately 15 µM. The mechanism was attributed to the compound's ability to activate apoptotic pathways, leading to increased caspase-3 and caspase-9 activity.

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives have been well-documented. Preliminary studies suggest that this compound exhibits antimicrobial activity against Gram-positive bacteria and fungi. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes.

Table 2: Antimicrobial Efficacy Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

The biological activities of this compound are mediated through various mechanisms:

  • Cytokine Inhibition : It inhibits the signaling pathways involved in cytokine production, thereby reducing inflammation.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cancer cell death.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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